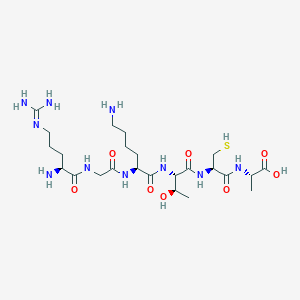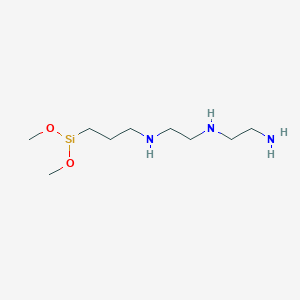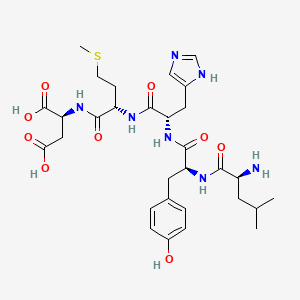![molecular formula C10H15NO10 B14228569 N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid CAS No. 753438-09-4](/img/structure/B14228569.png)
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is a complex organic compound known for its unique chemical structure and properties. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its ability to form stable complexes with metal ions makes it a valuable chelating agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid typically involves the reaction of maleic acid with diethanolamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of an alkali or earth alkali metal salt of maleic acid, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxyl and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of metal ions by the carboxyl and hydroxyl groups present in the compound. The resulting complexes are stable and can be used in various applications, including metal ion removal and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-bis[2-(1,2-dicarboxyethoxy)ethyl]aspartic acid
- N-alkyl-N-bis-(2-(1,2-dicarboxyethoxy)-ethyl)-amine derivatives
Uniqueness
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is unique due to its specific combination of functional groups, which provide it with distinct chelating properties. Compared to similar compounds, it offers enhanced stability and efficiency in forming metal ion complexes, making it particularly valuable in applications requiring strong and stable chelation .
Propriétés
Numéro CAS |
753438-09-4 |
|---|---|
Formule moléculaire |
C10H15NO10 |
Poids moléculaire |
309.23 g/mol |
Nom IUPAC |
(2S)-2-[2-(1,2-dicarboxyethoxy)ethylamino]-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H15NO10/c12-5(13)3-4(8(15)16)21-2-1-11-6(9(17)18)7(14)10(19)20/h4,6-7,11,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t4?,6-,7?/m0/s1 |
Clé InChI |
AWXWEIKJGXLRIC-FSTBSXBUSA-N |
SMILES isomérique |
C(COC(CC(=O)O)C(=O)O)N[C@@H](C(C(=O)O)O)C(=O)O |
SMILES canonique |
C(COC(CC(=O)O)C(=O)O)NC(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)

![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)


![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)

![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)

